molecular formula C4H5N3 B090159 2-Aminopyrimidine CAS No. 109-12-6

2-Aminopyrimidine

Cat. No. B090159
CAS RN: 109-12-6
M. Wt: 95.1 g/mol
InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
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Description

2-Aminopyrimidine is a heterocyclic compound that serves as a key pharmacophore due to its biological properties. It is a fundamental structure in various pharmaceuticals and is involved in numerous chemical transformations that are essential for the synthesis of modern drugs .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives is a critical process in the development of pharmaceuticals. One approach involves the condensation of vinamidium salts and amidine chloride salts, followed by a palladium-catalyzed reduction . Additionally, 2-aminopyrimidine can be synthesized as part of a dinuclear hydroxo-bridged copper(II) compound, which has been shown to exhibit very small antiferromagnetic interactions .

Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives has been extensively studied. For instance, three polymorphs of 2-amino-5-nitropyrimidine have been identified, each characterized by an extensive network of hydrogen bonds and short interlayer distances . The crystal structures of molecular complexes of 2-aminopyrimidine with various acids have also been determined, revealing the importance of hydrogen bonding and π-stacking interactions in the formation of supramolecular arrays .

Chemical Reactions Analysis

2-Aminopyrimidine derivatives are involved in selective chemical reactions, such as the inhibition of the fibroblast growth factor receptor 4 (FGFR4), where one compound demonstrated high selectivity and potency . Additionally, an unusual aromatic substitution has been observed during the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is an intermediate for the preparation of nitropyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives are influenced by their molecular structure. For example, polymorphs of 2-amino-5-nitropyrimidine have shown limitations in current methods of predicting crystal structures and polymorphism . The polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with high glass transition temperatures and resistance to common organic solvents . The supramolecular chemistry of 2-aminopyrimidine is also affected by the nature of substituents in the ring, which can lead to the formation of ionic or molecular complexes with benzoic acid .

Scientific Research Applications

  • Intermediates in Chemical Synthesis of Biomolecules : 2-Aminopyrimidine derivatives are crucial intermediates in the chemical synthesis of biomolecules. They play a significant role as pharmacophores, contributing to the biological properties of their derivatives. These compounds are applied in the synthesis of modern pharmaceuticals (Koroleva, Gusak, & Ignatovich, 2010).

  • Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) : 2-Aminopyrimidine derivatives have been designed as highly selective inhibitors of FGFR4. These inhibitors show potential in selectively suppressing the proliferation of breast cancer cells with dysregulated FGFR4 signaling (Mo et al., 2017).

  • Antiviral and Antileukemic Agents : 2-Aminopyrimidin-4(3H)-one and its derivatives are being explored for developing antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, certain forms of cancer, anti-inflammatory, and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

  • Antitrypanosomal and Antiplasmodial Activities : Novel 2-Aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities, suggesting their potential in treating diseases like sleeping sickness and malaria (Hoffelner et al., 2020).

  • Fungicide Application : 2-Aminopyrimidines are used as systemic fungicides, particularly effective against powdery mildews. They target adenosine deaminase in mildew infection (Hollomon, 2003).

  • DNA-Targeting Antibacterial Agents : Certain organophosphorus aminopyrimidines have been developed as DNA-targeting membrane active inhibitors, showing potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) (Li et al., 2018).

  • Biofilm Modulation : 2-Aminopyrimidine derivatives have been developed for modulating bacterial biofilm formation, with greater activity against Gram-positive strains than Gram-negative strains (Lindsey, Worthington, Alcaraz, & Melander, 2012).

  • Antiplatelet Aggregation Activity : 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine derivatives have been synthesized and evaluated for their antiplatelet aggregation activities, showing potential as therapeutic agents (Esfahanizadeh et al., 2015).

Safety And Hazards

2-Aminopyrimidine may form combustible dust concentrations in air. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Research is ongoing into the development of new pyrimidines as anti-inflammatory agents . The discovery and development of potent β-glucuronidase inhibitors is an active area of research due to the observation that increased activity of this enzyme is associated with many pathological conditions .

properties

IUPAC Name

pyrimidin-2-amine
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InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
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InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=C(N=C1)N
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
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Molecular Weight

95.10 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
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Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
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Product Name

2-Aminopyrimidine

CAS RN

109-12-6
Record name 2-Aminopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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